molecular formula C9H7ClO5 B2505654 2-Chloro-5-methoxyisophthalic acid CAS No. 2228832-98-0

2-Chloro-5-methoxyisophthalic acid

Cat. No. B2505654
CAS RN: 2228832-98-0
M. Wt: 230.6
InChI Key: YNCCOFAPFNTMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Specific chemical reactions involving 2-Chloro-5-methoxyisophthalic acid are not mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I found .

Scientific Research Applications

Anti-Aβ42 Aggregation Activity

A derivative of isophthalic acid, specifically 2-acetyl-5-hydroxy-6-methoxyisophthalic acid, was found to have significant anti-Aβ42 aggregation activity, suggesting potential applications in Alzheimer's disease research. This compound, isolated from Talaromyces flavus, showed a relative inhibitory rate of 55.01% at a concentration of 100 μmol/mL (He et al., 2017).

Coordination Polymers and Luminescence

5-methoxyisophthalic acid (MeO-H2ip) has been utilized to create coordination polymers with various metals. These polymers demonstrate interesting structural properties and potential applications in luminescence. For instance, a polymer with cadmium showed maximum emission at 375 and 450 nm upon excitation at 320 nm (Li, Ma, & Xu, 2013).

Fluorescence Quenching Studies

Research on derivatives of isophthalic acid, like 5-chloro-2-methoxyphenylboronic acid, has provided insights into fluorescence quenching mechanisms. These studies are significant for understanding the behavior of these compounds under different chemical conditions (Geethanjali, Nagaraja, & Melavanki, 2015).

Chemical Synthesis and Reaction Mechanisms

Isophthalic acid derivatives have been the subject of various synthetic studies, exploring their reaction mechanisms and potential applications in creating new compounds. For example, the synthesis of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate has been investigated (Pen, 2014).

Metal–Organic Frameworks (MOFs)

5-methoxyisophthalic acid has been used in the construction of metal–organic frameworks (MOFs). These frameworks exhibit diverse structures and properties, including potential applications in magnetism and catalysis (Ma et al., 2010).

Uterine Fibroids Treatment and Luminescence Properties

Research has explored the use of coordination polymers derived from 5-methoxyisophthalic acid in the treatment of uterine fibroids, combined with ultrasound therapy. These compounds also display luminescence properties, which can be significant in various applications (Liu & Shang, 2022).

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxyisophthalic acid is not specified in the sources I found .

Safety and Hazards

Specific safety and hazard information for 2-Chloro-5-methoxyisophthalic acid is not available in the sources I found .

properties

IUPAC Name

2-chloro-5-methoxybenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO5/c1-15-4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCCOFAPFNTMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)C(=O)O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.